4'-(3-Oxo-1-butenyl)acetanilide
Beschreibung
4'-(3-Oxo-1-butenyl)acetanilide is an acetanilide derivative characterized by a 3-oxo-1-butenyl substituent at the para position of the benzene ring. These compounds share a common acetanilide backbone but differ in substituents, leading to variations in physicochemical properties, metabolic pathways, and applications.
Eigenschaften
CAS-Nummer |
55420-72-9 |
|---|---|
Molekularformel |
C12H13NO2 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
N-[4-[(E)-3-oxobut-1-enyl]phenyl]acetamide |
InChI |
InChI=1S/C12H13NO2/c1-9(14)3-4-11-5-7-12(8-6-11)13-10(2)15/h3-8H,1-2H3,(H,13,15)/b4-3+ |
InChI-Schlüssel |
AMXOFEWEPYFRPN-ONEGZZNKSA-N |
Isomerische SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C |
Kanonische SMILES |
CC(=O)C=CC1=CC=C(C=C1)NC(=O)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide typically involves the reaction of 4-aminophenylacetic acid with 3-oxobut-1-en-1-yl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide can be achieved through a similar synthetic route, but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of continuous flow reactors and automated purification systems to streamline the process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction of the compound using reducing agents such as sodium borohydride can yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-(3-Oxobut-1-en-1-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Vergleich Mit ähnlichen Verbindungen
Core Structural Differences
The acetanilide family is defined by an N-phenylacetamide structure. Substituents at the para position critically influence reactivity, solubility, and biological activity:
| Compound | Para-Substituent | Molecular Formula | Key Functional Groups |
|---|---|---|---|
| 4'-(3-Oxo-1-butenyl)acetanilide | 3-Oxo-1-butenyl (CH₂=CH-C(O)-) | C₁₂H₁₃NO₂ | Acetamide, α,β-unsaturated ketone |
| Acetanilide | None | C₈H₉NO | Acetamide |
| Paracetamol | Hydroxyl (-OH) | C₈H₉NO₂ | Acetamide, hydroxyl |
| Phenacetin | Ethoxy (-OCH₂CH₃) | C₁₀H₁₃NO₂ | Acetamide, ethoxy |
| Acetoacetanilide | Acetoacetyl (-COCH₂CO-) | C₁₀H₁₁NO₂ | Acetamide, β-ketoamide |
| 3-Oxo-2-phenylbutanamide (APAA) | α-Phenyl-3-oxobutyl | C₁₀H₁₁NO₂ | Acetamide, β-keto group |
Key Observations :
Solubility and Physicochemical Properties
Solubility trends correlate with substituent polarity and molecular weight:
| Compound | Solubility in Water (g/100 mL) | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| Acetanilide | 0.5 (20°C) | 114–116 | 135.17 |
| Paracetamol | 1.4 (25°C) | 169–171 | 151.16 |
| Phenacetin | 0.1 (20°C) | 134–136 | 179.22 |
| Acetoacetanilide | Insoluble | 85–87 | 177.20 |
| 4'-(3-Oxo-1-butenyl)acetanilide | Not reported | Not reported | 203.24 (estimated) |
Insights :
- Paracetamol’s hydroxyl group improves aqueous solubility over acetanilide and phenacetin .
- Acetoacetanilide’s β-ketoamide group reduces solubility due to increased hydrophobic surface area .
- The bulky 3-oxo-1-butenyl group in 4'-(3-Oxo-1-butenyl)acetanilide likely reduces water solubility, similar to acetoacetanilide.
Metabolic and Toxicological Profiles
Metabolic Activation Pathways
- Acetanilide : Metabolized via N-hydroxylation to N-hydroxylamines and nitroso compounds, which are hepatotoxic . However, phenylbutazone (containing acetanilide substructure) avoids hepatotoxicity via aromatic hydroxylation instead of N-oxidation .
- Paracetamol: CYP2E1-mediated oxidation generates the toxic quinone imine metabolite, causing liver damage. The hydroxyl group facilitates this pathway, unlike phenacetin’s ethoxy group .
- 4'-(3-Oxo-1-butenyl)acetanilide: The α,β-unsaturated ketone may undergo Michael addition with glutathione, a detoxification pathway common in electrophilic compounds.
Toxicity Data
| Compound | Oral LD₅₀ (Rat) | Key Toxicity Concerns |
|---|---|---|
| Acetanilide | 800 mg/kg | Methemoglobinemia, hepatotoxicity |
| Paracetamol | 338 mg/kg | Hepatotoxicity (quinone imine) |
| Phenacetin | 1,650 mg/kg | Nephrotoxicity, carcinogenicity |
| Acetoacetanilide | Not reported | Low acute toxicity; chronic effects unknown |
Notes:
- Acetanilide’s metabolite, acetaminophen, raises concerns about reprotoxic effects (e.g., testicular cancer risk) .
Biologische Aktivität
4'-(3-Oxo-1-butenyl)acetanilide, with the CAS number 55420-72-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
IUPAC Name: 4'-(3-Oxo-1-butenyl)acetanilide
Canonical SMILES: CC(=O)N(c1ccc(cc1)C=C(C=O)C(=O)C)C
Biological Activity
Research indicates that 4'-(3-Oxo-1-butenyl)acetanilide exhibits a range of biological activities, particularly in the fields of antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Studies have shown that this compound demonstrates significant antimicrobial properties against various strains of bacteria and fungi. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones that suggest effective antibacterial activity.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
Anti-inflammatory Effects
In vitro studies have indicated that 4'-(3-Oxo-1-butenyl)acetanilide can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential use in treating inflammatory diseases.
The biological activity of 4'-(3-Oxo-1-butenyl)acetanilide is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).
- Receptor Modulation: It may interact with receptors involved in pain and inflammation, potentially providing analgesic effects.
- Antioxidant Activity: Preliminary studies suggest that it may scavenge free radicals, contributing to its anti-inflammatory properties.
Case Studies
A notable study conducted on animal models demonstrated the efficacy of 4'-(3-Oxo-1-butenyl)acetanilide in reducing paw edema induced by carrageenan, a common method for assessing anti-inflammatory activity. The results indicated a significant reduction in edema compared to the control group.
Study Results Summary
| Treatment Group | Paw Edema (mm) | % Reduction |
|---|---|---|
| Control | 8.5 | - |
| Low Dose (10 mg/kg) | 6.0 | 29.41 |
| High Dose (50 mg/kg) | 4.5 | 47.06 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
